molecular formula C16H14N2OS2 B2748265 Benzo[d]thiazol-6-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone CAS No. 2191265-87-7

Benzo[d]thiazol-6-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2748265
CAS RN: 2191265-87-7
M. Wt: 314.42
InChI Key: ZZLYWHBBSWHXQS-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound was synthesized by mixing 4-hydroxy-1-methylquinolin-2 (1H)-one, 2-aminobenzothiazole, and 4-methoxybenzaldehyde in H2O or EtOH and stirring at 50–60 °C for 2.0 h .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) indicates that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

The compound has a melting point of >350°C . The IR (KBr) ν max is 3364, 3137, 3062, 2754, 1690, 1600, 1568, 1511, 1444, 1403, 1300, 1272, 1207, 1156, 1014, 894, 838, 808, 757, 731, 679 cm −1 . The 1 H NMR (CDCl 3) δ is 10.50 (s, 1H, NH), 9.05 (s, 1H, NH), 7.75–7.78 (d, 1H, J = 7.73 Hz), 7.67–7.70 (d, 1H, J = 7.95 Hz), 6.99–7.63 (m, 6H, ArH) .

Scientific Research Applications

Drug-likeness and Antimicrobial Activities

A study synthesized a library of compounds involving benzo[d]thiazol derivatives and evaluated them for drug-likeness properties, antimicrobial activities against bacterial and fungal strains, and antimycobacterial activities. The in silico ADME prediction properties indicated excellent drug-likeness. Among these compounds, specific ones showed better antimycobacterial agents compared to standard drugs such as ciprofloxacin and pyrazinamide. Others were found to be excellent antifungal and antibacterial agents when compared to standard drugs like clotrimazole and ciprofloxacin (Pandya et al., 2019).

Synthesis and Antibacterial Screening

Another research focused on synthesizing novel thiazolyl pyrazole and benzoxazole derivatives, characterized by spectral and analytical data, and screened for their antibacterial activities. These synthesized compounds provided insights into the potential of benzo[d]thiazol derivatives in developing new antibacterial agents (Landage et al., 2019).

Synthesis and Antimicrobial Activity of New Pyridine Derivatives

Research into new pyridine derivatives using 2-amino substituted benzothiazoles demonstrated variable and modest activity against bacterial and fungal strains. This study highlights the versatility of benzothiazol derivatives in synthesizing compounds with potential antimicrobial applications (Patel et al., 2011).

Future Directions

Thiazoles have diverse biological activities and are found in many potent biologically active compounds . Therefore, they present a promising scaffold for the design and development of new compounds with various therapeutic potentials. Further studies are needed to confirm their binding with human receptors for the design and development of potent antagonists .

Mechanism of Action

Target of Action

Similar compounds have shown activity against various targets such asLasB system , and COX-1 enzyme . These targets play crucial roles in bacterial quorum sensing and inflammation, respectively.

Mode of Action

It has been suggested that similar compounds can inhibit theLasB system , a quorum-sensing pathway in bacteria, suggesting a potential antibacterial action.

Biochemical Pathways

Inhibition of theLasB system suggests that it may interfere with bacterial communication and coordination, potentially disrupting biofilm formation and virulence production.

Result of Action

Similar compounds have shown promisingquorum-sensing inhibitory activities , suggesting potential antibacterial effects.

properties

IUPAC Name

1,3-benzothiazol-6-yl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c19-16(11-1-2-14-15(7-11)21-10-17-14)18-5-3-12(8-18)13-4-6-20-9-13/h1-2,4,6-7,9-10,12H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLYWHBBSWHXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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